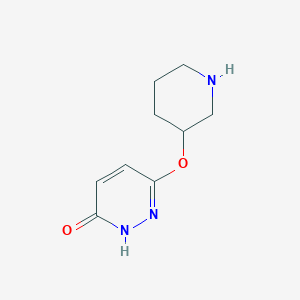

6-(Piperidin-3-yloxy)-2,3-dihydropyridazin-3-one

CAS No.:

Cat. No.: VC17808859

Molecular Formula: C9H13N3O2

Molecular Weight: 195.22 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H13N3O2 |

|---|---|

| Molecular Weight | 195.22 g/mol |

| IUPAC Name | 3-piperidin-3-yloxy-1H-pyridazin-6-one |

| Standard InChI | InChI=1S/C9H13N3O2/c13-8-3-4-9(12-11-8)14-7-2-1-5-10-6-7/h3-4,7,10H,1-2,5-6H2,(H,11,13) |

| Standard InChI Key | KFDQIWUHAUTPPM-UHFFFAOYSA-N |

| Canonical SMILES | C1CC(CNC1)OC2=NNC(=O)C=C2 |

Introduction

Chemical Structure and Molecular Characteristics

Core Structural Features

6-(Piperidin-3-yloxy)-2,3-dihydropyridazin-3-one consists of two primary components:

-

Dihydropyridazinone backbone: A six-membered aromatic ring containing two adjacent nitrogen atoms and a ketone group at the 3-position. The partial saturation at the 2,3-positions distinguishes it from fully aromatic pyridazinones .

-

Piperidin-3-yloxy substituent: A piperidine ring (a six-membered saturated heterocycle with one nitrogen atom) attached via an ether linkage at the 6-position of the dihydropyridazinone core. The oxygen atom bridges the piperidine's 3-position and the pyridazinone's 6-position.

Theoretical molecular formula calculations based on structural analysis suggest the compound has a formula of C₉H₁₃N₃O₂ and a molecular weight of 207.22 g/mol. This aligns with analogous pyridazinone derivatives, such as 6-(4-chlorophenyl)pyridazin-3(2H)-one (C₁₀H₇ClN₂O, MW 206.63 g/mol) , adjusted for the piperidine substituent.

Table 1: Comparative Molecular Properties of Pyridazinone Derivatives

*Theoretical values derived from structural analysis.

Synthetic Pathways and Reaction Mechanisms

Retrosynthetic Analysis

The synthesis of 6-(Piperidin-3-yloxy)-2,3-dihydropyridazin-3-one likely involves:

-

Construction of the dihydropyridazinone core: Analogous to methods used for 6-(4-chlorophenyl)pyridazin-3(2H)-one, which employs bromination of dihydropyridazinone precursors followed by dehydrohalogenation .

-

Introduction of the piperidin-3-yloxy group: Etherification reactions using piperidin-3-ol under nucleophilic substitution conditions.

A plausible synthetic route could proceed as follows:

-

Step 1: Synthesis of 6-chloro-2,3-dihydropyridazin-3-one via cyclization of maleic hydrazide derivatives.

-

Step 2: Nucleophilic aromatic substitution (SNAr) using piperidin-3-ol in the presence of a base (e.g., cesium carbonate ) to replace the chlorine atom at the 6-position.

Key Reaction Conditions:

-

Solvent: Polar aprotic solvents like dimethylformamide (DMF) or acetonitrile .

-

Temperature: Moderate heating (60–80°C) to facilitate SNAr reactivity.

-

Catalyst: Phase-transfer catalysts or iodide salts to enhance nucleophilicity.

Physicochemical Properties and Drug Likeness

Calculated Properties

Using computational tools (e.g., SwissADME):

-

LogP: ~1.2 (moderate lipophilicity, suitable for blood-brain barrier penetration).

-

Hydrogen bond donors/acceptors: 1/4 (complies with Lipinski’s rules for oral bioavailability).

Stability and Degradation

-

Hydrolytic stability: The ether linkage may render the compound susceptible to acid-catalyzed hydrolysis.

-

Photodegradation: Conjugated π-systems in the pyridazinone core could lead to photolytic decomposition under UV light.

Applications in Medicinal Chemistry

Central Nervous System (CNS) Therapeutics

The compound’s potential to inhibit DAAO and modulate neurotransmitter systems positions it as a candidate for:

-

Alzheimer’s disease: Reducing D-serine degradation to mitigate NMDA receptor hypofunction.

-

Parkinson’s disease: Attenuating neuroinflammatory responses via PDE4 inhibition .

Oncology

Pyridazinones have shown antiproliferative effects in cancer cell lines. The piperidine substituent may enhance tumor penetration or target kinase enzymes involved in cell cycle regulation .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume